(Z)-4-chloro-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline
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Overview
Description
(Z)-4-chloro-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-chloro-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Introduction of the Morpholine Moiety: The morpholine group can be introduced via nucleophilic substitution reactions using morpholine and suitable leaving groups.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through electrophilic aromatic substitution reactions, often using methoxybenzene and chlorinating agents.
Final Assembly: The final compound is assembled by coupling the intermediate products through condensation reactions, often under reflux conditions with appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the thiazole ring or the nitro group (if present), resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chloro and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-chloro-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is studied for its potential therapeutic applications. It may exhibit activity against certain diseases, such as cancer or infectious diseases, due to its ability to modulate specific biological pathways.
Industry
In industrial applications, this compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its chemical stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-4-chloro-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to the modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- (Z)-4-chloro-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline can be compared with other thiazole derivatives, such as:
- (Z)-4-chloro-N-(4-(4-methoxyphenyl)-3-thiazol-2(3H)-ylidene)aniline
- (Z)-4-chloro-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)benzamide
Uniqueness
The uniqueness of this compound lies in its combination of structural features, such as the presence of both a morpholine moiety and a methoxyphenyl group. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-(4-methoxyphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S/c1-25-18-8-2-15(3-9-18)19-14-27-20(22-17-6-4-16(21)5-7-17)24(19)23-10-12-26-13-11-23/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZMRGROWYKCQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)Cl)N2N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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